Secoverine is a pharmaceutical compound primarily used as an antispasmodic agent. It is classified under the category of smooth muscle relaxants, particularly targeting gastrointestinal spasms. This compound is notable for its efficacy in treating conditions such as irritable bowel syndrome and other gastrointestinal disorders characterized by spasmodic activity.
Secoverine is derived from the chemical modification of the natural compound, and its synthesis involves various organic reactions to enhance its therapeutic properties. It is available in several formulations, including oral tablets and injections, depending on the clinical application.
Secoverine falls under the classification of anticholinergic agents and is often categorized within the broader class of spasmolytics. These compounds work by inhibiting the action of acetylcholine on smooth muscles, thereby reducing spasms.
The synthesis of Secoverine typically involves multiple steps, which may include:
The precise synthetic route can vary depending on the desired purity and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and ensure product quality.
Secoverine has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C_{19}H_{24}N_{2}O_{3}, indicating a significant presence of nitrogen and oxygen atoms which are crucial for its pharmacological effects.
Secoverine undergoes various chemical reactions during its metabolism in the body:
These reactions are critical for determining the pharmacokinetics of Secoverine, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Secoverine acts primarily by blocking muscarinic receptors in smooth muscle tissues. This inhibition leads to a decrease in intracellular calcium levels, resulting in muscle relaxation and reduced spasmodic activity.
Secoverine is primarily used in clinical settings for:
Secoverine (chemical name: 1-cyclohexyl-4-[ethyl(p-methoxy-alpha-methylphenethyl)amino]-1-butanone hydrochloride) emerged in the late 1970s and early 1980s as a neurotropic spasmolytic agent. Initial pharmacological studies characterized it as a compound with potent antimuscarinic activity, distinguishing it from classical anticholinergics like atropine due to its tissue-specific effects. Early research focused on its potential for gastrointestinal disorders, with evidence suggesting reduced impact on salivary secretion, lacrimation, and ocular functions compared to other muscarinic antagonists [3] [6]. The compound underwent extensive preclinical evaluation, revealing a unique profile combining neurotropic and musculotropic spasmolytic actions [6].
Secoverine is pharmacologically classified as a competitive muscarinic acetylcholine receptor (mAChR) antagonist. Early in vivo studies suggested potential selectivity for specific muscarinic subtypes, but comprehensive radioligand binding assays later demonstrated its non-selective affinity across muscarinic receptor subtypes. Key findings include:
Table 1: Affinity Profile of Secoverine Across Muscarinic Receptor Subtypes
Tissue/Receptor Type | Radioligand Used | Ki Value (M) | Selectivity Ratio |
---|---|---|---|
Rat cardiac M₂ receptors | [³H]N-methylscopolamine | 4.0 × 10⁻⁹ | 1.0 (Reference) |
Rat cerebral M₁ receptors | [³H]pirenzepine | 4.0 × 10⁻⁹ | 1.0 |
Rat cerebral M₂ receptors | [³H]oxotremorine-M | 4.0 × 10⁻⁹ | 1.0 |
This non-selectivity contrasts with agents like pirenzepine (M₁-selective) and highlights secoverine’s mechanistic distinction from subclass-specific antagonists [9].
Secoverine’s molecular structure underpins its broad receptor interactions:
The compound’s lipophilicity facilitates blood-brain barrier penetration, contributing to observed central effects like stimulation at high doses [3] [6]. Its structure lacks ester bonds (unlike atropine), rendering it resistant to esterase hydrolysis and potentially prolonging its activity.
Table 2: Structural and Physicochemical Properties of Secoverine
Property | Value | Significance |
---|---|---|
CAS Registry Number | 57558-44-8 (free base); 57558-46-0 (HCl) | Unique compound identifier |
Molecular Formula (base) | C₂₂H₃₅NO₂ | Determines receptor interaction topology |
Ionization State | Tertiary amine (protonated at physiological pH) | Enhances water solubility as HCl salt |
Chiral Centers | 1 | Impacts binding affinity; racemic in studies |
SMILES Notation | CCN(CCCC(=O)C1CCCCC1)C(C)CC2=CC=C(OC)C=C2.Cl | Describes atomic connectivity |
Structural Diagram:
Cyclohexyl-CO-(CH₂)₃-N⁺-Et(CH₃)(CH₂-C₆H₄-p-OCH₃) · Cl⁻
The cyclohexyl carbonyl moiety may contribute to musculotropic effects independent of antimuscarinic actions, as evidenced by secoverine’s papaverine-like spasmolytic activity in isolated smooth muscle [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3